Phenol, 2-(4-benzyloxybenzylidenamino)-

Description

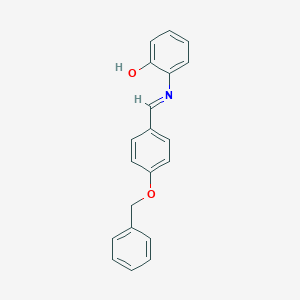

"Phenol, 2-(4-benzyloxybenzylidenamino)-" is a phenolic derivative featuring a benzyloxy group (C₆H₅CH₂O-) at the para position of the benzylidenamino moiety. The compound’s structure includes a Schiff base linkage (-N=CH-) formed between the amine group of 2-aminophenol and the aldehyde group of 4-benzyloxybenzaldehyde. The benzyloxy substituent enhances lipophilicity, which may improve membrane permeability and bioavailability . The Schiff base functionality is known to exhibit metal-chelating properties, which can influence interactions with biological targets such as enzymes or microbial proteins .

Properties

Molecular Formula |

C20H17NO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-[(4-phenylmethoxyphenyl)methylideneamino]phenol |

InChI |

InChI=1S/C20H17NO2/c22-20-9-5-4-8-19(20)21-14-16-10-12-18(13-11-16)23-15-17-6-2-1-3-7-17/h1-14,22H,15H2 |

InChI Key |

PLUJDTXBRWAEHY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3O |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3O |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic and Application Insights

- Antimicrobial Activity : The target compound’s benzyloxy group enhances lipid bilayer penetration, while the Schiff base may disrupt microbial redox systems via chelation of essential metal ions (e.g., Fe³⁺, Cu²⁺) .

- Enzyme Interaction: Unlike chlorophenoxy derivatives, which directly inhibit enzymes via electrophilic interactions, the target compound’s mechanism may involve allosteric modulation or competitive binding at metal-cofactor sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.